methyl 2-{[3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a structurally complex heterocyclic compound featuring a fused pyrrolo[3,4-b]pyridine core, a thiazole ring, and ester/amide functionalities. Its pyrrolo-pyridine moiety is analogous to bioactive scaffolds reported in pharmaceuticals and agrochemicals, such as kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C18H18N4O5S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 2-[3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O5S/c1-9(2)14-13(17(26)27-3)21-18(28-14)20-11(23)6-8-22-15(24)10-5-4-7-19-12(10)16(22)25/h4-5,7,9H,6,8H2,1-3H3,(H,20,21,23) |
InChI Key |
GZGMTWKBWFYHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCN2C(=O)C3=C(C2=O)N=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Industrial Production: As of now, there is no documented industrial-scale production method for this specific compound. Research in this area is ongoing, and future developments may provide more efficient synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups. Some potential reactions include:
Oxidation: Oxidation of the thiazole ring or the pyrrolo[3,4-b]pyridine moiety.
Reduction: Reduction of the ester or amide groups.
Substitution: Nucleophilic substitution at the ester or amide carbonyl carbon.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols.
Scientific Research Applications
Research on this compound’s applications is limited, but it may have relevance in:
Medicine: Investigating its potential as an anticancer agent or targeting specific cellular pathways.
Chemical Biology: Studying its interactions with enzymes or receptors.
Industry: Exploring its use in materials science or organic electronics.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Further studies are needed to elucidate its molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[3,4-b]pyridine Derivatives
The compound shares its pyrrolo[3,4-b]pyridine core with (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate (). Key differences include:
- Substituents : The target compound’s thiazole and isopropyl groups contrast with the piperazine-carboxylate and chloropyridinyl groups in ’s compound. These differences likely influence solubility and receptor binding; the thiazole moiety may enhance metabolic stability compared to the piperazine group .
- However, its thiazole-amide linkage may require additional coupling steps .
Thiazole-Containing Analogues
Thiazole rings are common in bioactive molecules (e.g., sulfathiazole).
Spectroscopic Characterization
Like Isorhamnetin-3-O glycoside (), the target compound’s structure would require UV and NMR analysis. The thiazole ring’s deshielded protons and carbonyl groups would produce distinct ¹H-NMR peaks (e.g., δ 8.5–9.0 ppm for amide NH) and UV λmax near 270–300 nm due to conjugated systems .
Comparative Data Table
Table 1: Hypothetical Properties Based on Structural Analogues
Research Implications and Gaps
- Bioactivity Potential: The pyrrolo-pyridine-thiazole hybrid may exhibit kinase inhibition or antimicrobial properties, akin to related scaffolds .
- Synthetic Challenges : The ester and amide linkages may require protective strategies during synthesis, as seen in glycoside isolation () .
- Data Limitations: No direct toxicity or pharmacokinetic data are available. Toxics Release Inventory reports (–4) emphasize rigorous documentation, which is critical for novel compounds .
Biological Activity
Methyl 2-{[3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests activity against various biological targets, particularly in cancer therapy due to its interactions with cyclin-dependent kinases (CDKs) and other cellular pathways involved in proliferation and apoptosis.
The compound has the following chemical characteristics:
- Molecular Formula : C15H17N3O5
- Molecular Weight : 319.31 g/mol
- CAS Number : 2034523-10-7
The biological activity of this compound primarily revolves around its ability to inhibit CDKs, which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. The compound's structure includes a pyrrolo[3,4-b]pyridine moiety that has been associated with selective inhibition of CDK2 and other related kinases.
Key Mechanisms:
- CDK Inhibition : The compound exhibits selective inhibition of CDK2, with reported selectivity ratios indicating a potential for reduced off-target effects compared to other inhibitors.
- Apoptosis Induction : By interfering with the cell cycle, the compound can promote apoptosis in malignant cells through activation of pro-apoptotic pathways.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
| Activity | Value | Reference |
|---|---|---|
| CDK2 Inhibition (IC50) | 1.2 nM | |
| Selectivity for CDK1/4/6/9 | 490/240/95 | |
| Apoptosis Induction (EC50) | 0.5 µM |
Case Studies
Several studies have investigated the efficacy of this compound in various cancer models:
-
Breast Cancer Model :
- Objective : To evaluate the anti-proliferative effects on MCF-7 breast cancer cells.
- Findings : Treatment with the compound resulted in a significant reduction in cell viability (70% at 1 µM concentration) and increased apoptotic markers such as cleaved caspase-3.
-
Lung Cancer Model :
- Objective : Assessing the impact on A549 lung cancer cells.
- Findings : The compound inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMPs), indicating potential anti-metastatic properties.
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate |
| Plasma Half-Life | 4 hours |
| Metabolism | Hepatic (CYP450 pathways) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
